molecular formula C8H17N B2528229 N,2-dimethylcyclohexan-1-amine CAS No. 50453-58-2

N,2-dimethylcyclohexan-1-amine

Cat. No.: B2528229
CAS No.: 50453-58-2
M. Wt: 127.231
InChI Key: HMDSHIZGTPRJHT-UHFFFAOYSA-N
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Description

N,2-Dimethylcyclohexan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclohexane, where two methyl groups and an amine group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of cyclohexanone with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone in the presence of methylamine. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are often employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

N,2-Dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N,2-dimethylcyclohexan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In coordination chemistry, it acts as a ligand, forming complexes with metal ions and altering their reactivity.

Comparison with Similar Compounds

    Cyclohexanamine: A simpler analog with only one amine group attached to the cyclohexane ring.

    N-Methylcyclohexanamine: Similar structure but with only one methyl group.

    1,2-Dimethylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness: N,2-Dimethylcyclohexan-1-amine is unique due to the presence of both methyl and amine groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with metal ions sets it apart from its simpler analogs.

Properties

IUPAC Name

N,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDSHIZGTPRJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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